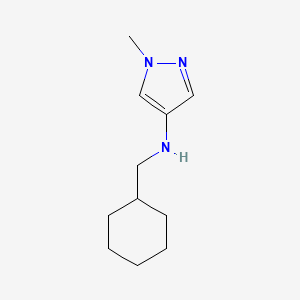

N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-14-9-11(8-13-14)12-7-10-5-3-2-4-6-10/h8-10,12H,2-7H2,1H3 |

InChI Key |

CDULDDDMUZSVGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Pyrazole Amines

Analytical Techniques for Confirmation

To confirm the structure and purity of N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine, the following analytical methods are critical:

Nuclear Magnetic Resonance Spectroscopy (NMR):

- ^1H NMR identifies the chemical environment of protons, such as cyclohexylmethyl protons appearing between δ 1.1–1.8 ppm and pyrazole NH2 protons near δ 5.2 ppm.

- ^13C NMR confirms carbon skeleton and substituent positions.

High-Resolution Mass Spectrometry (HRMS):

- Confirms the molecular ion peak at m/z 207.2 corresponding to the molecular formula C12H21N3.

-

- Provides detailed spatial arrangement and confirms the stereochemistry of the cyclohexylmethyl substituent.

High-Performance Liquid Chromatography (HPLC):

- Quantifies purity using C18 columns with UV detection at 254 nm.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| One-pot condensation | Cyclohexylmethyl ketone + methyl hydrazine | Ethanol, HCl catalyst, 60–80°C, 4–8 h | 70–85 | >95 | Simple, cost-effective, scalable |

| Reductive amination (patent) | 4-Aminocyclohexylacetaldehyde + pyrazolyl amine | Sodium triacetoxyborohydride, aprotic solvent | 65–80 | >90 | Requires protection steps, selective |

| β-Ketonitrile condensation | β-Ketonitrile + hydrazine hydrate | Polar aprotic solvent, acid catalysis | 60–75 | >90 | Versatile for various substituents |

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine with five structurally related pyrazole derivatives:

Key Observations :

Molecular Weight and Substituents: The target compound has a moderate molecular weight (179.26 g/mol), while analogs range from 125.17 g/mol (N-ethyl derivative) to 259.68 g/mol (difluorobenzyl analog). The cyclohexylmethyl group contributes significantly to hydrophobicity, which may influence membrane permeability in biological systems.

Synthetic Yields :

- The N-cyclopropyl analog was synthesized in 17.9% yield via copper-catalyzed coupling, highlighting challenges in sterically hindered amination reactions . Data for other compounds are unavailable, suggesting proprietary or optimized protocols.

Thermal Stability :

Functional Group Impact on Properties

- Hydrophobicity : The cyclohexylmethyl group in the target compound enhances lipophilicity (logP estimated >2.5) compared to the ethyl (logP ~1.2) and azetidinyl (logP ~0.8) analogs. This property is critical for blood-brain barrier penetration in drug design.

- Fluorine atoms in the difluorobenzyl analog () introduce electronegativity, affecting dipole moments and intermolecular interactions .

Biological Activity

N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclohexylmethyl group. Its molecular formula is , with a molecular weight of approximately 192.26 g/mol. The unique structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound is believed to function as a positive allosteric modulator for muscarinic acetylcholine receptors, which play crucial roles in neurological functions.

Interaction with Biological Targets

Research indicates that the compound can:

- Inhibit thrombin activity : Similar pyrazole derivatives have shown significant inhibition of thrombin, a key enzyme in the coagulation cascade. For instance, compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against thrombin .

- Exhibit anti-inflammatory properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be enhanced by the cyclohexylmethyl substitution.

Table 1: Comparison of Biological Activities

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential thrombin inhibitor |

| 1-Methyl-1H-pyrazol-4-amine | 500 | Moderate thrombin inhibition |

| 5-Chlorothiophenyl-pyrazole | 16 | Potent thrombin inhibitor |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Case Studies and Research Findings

Case Study 1: Thrombin Inhibition

A study investigated the synthesis and biological evaluation of several pyrazole derivatives, including those similar to this compound. The most potent compounds exhibited IC50 values as low as 16 nM against thrombin, highlighting the potential efficacy of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokine production. Results indicated that modifications at the pyrazole ring could significantly affect the anti-inflammatory potency, suggesting that this compound may exhibit similar effects.

Q & A

Advanced Research Question

- Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green reagent).

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels.

- Cellular Apoptosis Assays : Flow cytometry with Annexin V/PI staining evaluates anticancer potential .

How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry?

Advanced Research Question

- Analog Synthesis : Replace the cyclohexylmethyl group with fluorinated or branched alkyl chains to modulate steric and electronic effects.

- Pharmacophore Mapping : Use X-ray crystallography (e.g., SHELX-refined structures) or docking simulations (AutoDock Vina) to identify critical binding interactions .

- In Vivo PK/PD : Compare bioavailability and metabolic stability of analogs via LC-MS/MS plasma profiling .

How do computational models enhance the understanding of this compound’s mechanism?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess conformational stability.

- QSAR Modeling : Train models (e.g., Random Forest) on pyrazole derivatives’ IC₅₀ data to predict activity.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

How should researchers address contradictory data in the literature regarding this compound’s efficacy?

Advanced Research Question

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers using statistical tools (e.g., Grubbs’ test).

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

The bulky cyclohexyl group may hinder crystal packing. Strategies include:

- Solvent Screening : Test high-vapor-pressure solvents (e.g., ether/hexane mixtures) for slow evaporation.

- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the lattice.

- Cryo-Crystallography : Use synchrotron radiation (e.g., at 100 K) to resolve weak diffraction patterns .

How does the compound’s stability under oxidative or reductive conditions impact synthetic scalability?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to H₂O₂ (oxidation) or NaBH₄ (reduction) and monitor degradation via HPLC-UV.

- Protective Group Strategies : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the amine during multi-step syntheses.

- Scale-Up Considerations : Optimize reaction parameters (e.g., flow chemistry) to maintain yield >80% at >10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.